molecular formula C13H18N4 B1378763 3-tert-butyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine CAS No. 1803580-80-4

3-tert-butyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine

Cat. No. B1378763
M. Wt: 230.31 g/mol
InChI Key: BDHYFKFJMIHAHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the overall yield of the reaction .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity, the conditions under which it reacts, and the products of these reactions .


Physical And Chemical Properties Analysis

This includes studying properties such as melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Catalysis in Polymerization

3-tert-butyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine and its derivatives play a significant role in catalysis, specifically in the polymerization of ethylene. These compounds, when activated with aluminum co-catalysts, can catalyze the oligomerization or polymerization of ethylene, producing products like butene, hexene, and highly branched polyethylene. The outcomes of these reactions are highly dependent on the choice of co-catalyst and solvent. For example, using EtAlCl2 as a co-catalyst in toluene, the catalysts yield butyl-, dibutyl-, and tri-butyltoluene, whereas in chlorobenzene, they produce butene, hexene, and highly branched polyethylene. Changing the co-catalyst to MAO in toluene results in the polymerization of ethylene to high molecular weight linear high-density polyethylene (Obuah et al., 2014).

Ambient-Temperature Synthesis

Another application involves the ambient-temperature synthesis of novel compounds, exemplified by the synthesis of (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine in 81% yield. This synthesis is achieved through a condensation reaction between 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and 2-pyridinecarboxaldehyde in methanol, using magnesium sulfate as a drying agent. This process highlights the versatility and reactive capability of 3-tert-butyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine derivatives in synthesizing novel compounds under ambient conditions (Becerra et al., 2021).

Synthesis of Targeted Molecules

Additionally, derivatives of 3-tert-butyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine serve as intermediates in the synthesis of complex targeted molecules. For instance, tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate, an intermediate in the synthesis of mTOR-targeted PROTAC molecule PRO1, showcases the role of such derivatives in the synthesis of pharmacologically relevant compounds. The synthesis route involves a palladium-catalyzed Suzuki reaction, demonstrating the compound's utility in facilitating complex synthetic pathways (Zhang et al., 2022).

Safety And Hazards

This involves researching the compound’s toxicity, flammability, environmental impact, and precautions for safe handling .

properties

IUPAC Name

5-tert-butyl-2-(pyridin-2-ylmethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4/c1-13(2,3)11-8-12(14)17(16-11)9-10-6-4-5-7-15-10/h4-8H,9,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHYFKFJMIHAHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)N)CC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-tert-butyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-tert-butyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine
Reactant of Route 2
Reactant of Route 2
3-tert-butyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine
Reactant of Route 3
Reactant of Route 3
3-tert-butyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine
Reactant of Route 4
Reactant of Route 4
3-tert-butyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine
Reactant of Route 5
3-tert-butyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine
Reactant of Route 6
3-tert-butyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.